2,6-Dichloro-3-methylbenzoic acid
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Overview
Description
2,6-Dichloro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-3-methylbenzoic acid is 1S/C8H6Cl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,6-Dichloro-3-methylbenzoic acid is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Synthesis Methodologies
- Nucleophilic Aromatic Substitution and Carbonylation : Daniewski et al. (2002) developed two efficient methods for preparing 2-chloro-6-methylbenzoic acid, a compound structurally similar to 2,6-dichloro-3-methylbenzoic acid. These methods involve nucleophilic aromatic substitution and carbonylation, demonstrating their potential in synthesizing variants of dichloro-methylbenzoic acids for research applications (Daniewski et al., 2002).
Environmental and Chemical Degradation
- Photocatalytic Degradation Studies : Wang et al. (2000) investigated the photocatalytic degradation of o-methylbenzoic acid, a compound related to 2,6-dichloro-3-methylbenzoic acid, using titanium dioxide. This study provides insights into the environmental degradation processes of such compounds (Wang et al., 2000).
- Biodegradation by Microorganisms : Higson and Focht (1992) reported on the degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. While not directly studying 2,6-dichloro-3-methylbenzoic acid, this research is relevant in understanding the microbial breakdown of similar compounds (Higson & Focht, 1992).
Host-Guest Chemistry
- Design of Host-Guest Complexes : Pedireddi et al. (1998) explored the creation of host-guest complexes using 3,5-dinitro-4-methylbenzoic acid. The study might offer a perspective on the potential of 2,6-dichloro-3-methylbenzoic acid in forming similar molecular complexes (Pedireddi et al., 1998).
Pharmaceutical Intermediates
- Synthesis of Pharmaceutical Intermediates : A study by S. M. and S. B. Chandalia (1999) developed a process for synthesizing intermediates like 2,6-dichlorotoluene, 2,6-dichloroaniline, and 2,6-dichlorophenol, which are structurally related to 2,6-dichloro-3-methylbenzoic acid. This research highlights the relevance of such compounds in pharmaceutical manufacturing (S. M. and S. B. Chandalia, 1999).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSPVSLYCSUHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methylbenzoic acid |
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